
1,4-Dimethoxy-2,3,5-trimethylbenzene
Overview
Description
1,4-Dimethoxy-2,3,5-trimethylbenzene is a substituted aromatic compound characterized by a benzene ring with two methoxy (-OCH₃) groups at the 1- and 4-positions and three methyl (-CH₃) groups at the 2-, 3-, and 5-positions. Its molecular formula is C₁₁H₁₆O₂, with a molecular weight of 180.24 g/mol. The compound is primarily synthesized via Grignard reagent reactions and can be recycled after bromination, highlighting its utility as a synthetic intermediate in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common synthetic route involves the methylation of 1,4-dimethoxybenzene using methyl iodide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,4-dimethoxy-2,3,5-trimethyl-benzene may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as aluminum chloride (AlCl3) can be employed in Friedel-Crafts alkylation reactions to introduce the methyl groups onto the benzene ring. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy and methyl groups can be replaced by other substituents using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Synthesis and Characterization
1,4-Dimethoxy-2,3,5-trimethylbenzene can be synthesized through several methods. One common approach involves the methylation of 1,4-dihydroxy-2,3,5-trimethylbenzene using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride. The reaction typically occurs in an anhydrous solvent such as dimethylformamide (DMF) at elevated temperatures .
Table 1: Synthesis Methods for this compound
Method | Reagents | Conditions | Yield (%) |
---|---|---|---|
Methylation | 1,4-Dihydroxy-2,3,5-trimethylbenzene + Dimethyl sulfate | DMF, NaH, Heat | Variable |
Electrophilic Aromatic Substitution | 2,3,5-trimethylbenzene + Methanol + Acid catalyst | Heat | Variable |
Reactivity Studies
Research has shown that this compound exhibits selective reactivity towards nucleophiles and electrophiles. A notable study demonstrated its selective reactivity with n-butyllithium, indicating potential pathways for further functionalization . This property makes it a valuable intermediate in organic synthesis.
The compound has been investigated for its biological properties. In studies involving antimicrobial activity, derivatives of this compound have shown efficacy against various bacterial strains. For instance, research indicated that certain derivatives exhibited activity against vancomycin-resistant Enterococcus (VRE), suggesting potential applications in medicinal chemistry .
Solvent and Intermediate
In industrial settings, this compound is used as a solvent and an intermediate in the production of other chemical compounds. Its properties make it suitable for use in paint additives and coatings due to its ability to enhance solubility and stability of formulations .
Electrochemical Applications
Recent advancements have explored the use of this compound in electrochemical reactions. It serves as a substrate for the electrochemical oxidation of phenolic compounds to produce valuable intermediates like quinones . This application is particularly relevant in the field of green chemistry where sustainable processes are prioritized.
Case Study 1: Antimicrobial Properties
A study published in The Journal of Organic Chemistry investigated the antimicrobial effects of various derivatives of this compound against resistant bacterial strains. The findings revealed that specific modifications to the compound's structure enhanced its activity significantly compared to the parent compound .
Case Study 2: Electrochemical Synthesis
Another research focused on the electrochemical synthesis of quinones from phenolic precursors using this compound as a starting material. The study highlighted the efficiency of this method under mild conditions and its potential for scaling up in industrial applications .
Mechanism of Action
The mechanism of action of 1,4-dimethoxy-2,3,5-trimethyl-benzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
Comparison with Similar Compounds
The following section compares 1,4-Dimethoxy-2,3,5-trimethylbenzene with structurally or functionally related compounds, including hydroquinone derivatives, quinones, and other substituted benzenes.
Structural and Functional Analogues
Comparison with 2,3,5-Trimethylhydroquinone (TMHQ)
- Structural Differences: TMHQ features hydroxyl (-OH) groups at the 1- and 4-positions instead of methoxy groups, increasing polarity and hydrogen-bonding capacity. This makes TMHQ more reactive in condensation reactions, such as its role in synthesizing vitamin E via coupling with isoprenoid alcohols .
- Physical Properties : TMHQ’s higher melting point (172–174°C vs. unreported for the dimethoxy analog) reflects stronger intermolecular forces due to hydroxyl groups .
- Applications : While this compound serves as a recyclable intermediate in bromination reactions , TMHQ is industrially significant in pharmaceuticals due to its role in vitamin E production .
Comparison with Duroquinone (DQ)
- Electronic Structure: DQ is a fully substituted benzoquinone with four methyl groups, enabling redox activity. In contrast, this compound lacks a quinone moiety, making it less relevant in electron-transfer applications .
- Reactivity: DQ undergoes reversible reduction to hydroquinone, whereas the dimethoxy compound’s reactivity is dominated by electrophilic substitution (e.g., bromination) due to its electron-rich aromatic ring .
Comparison with Trimethoxybenzoquinone Derivatives
- Functional Groups: 2,3,5-Trimethoxybenzo-1,4-quinone (C₉H₁₀O₅) combines methoxy substituents with a quinone core, enabling dual roles in redox chemistry and steric modulation. Its higher oxygen content (5 oxygen atoms vs.
Research Findings and Industrial Relevance
- Synthetic Utility : this compound’s stability and recyclability in bromination reactions make it valuable for iterative synthetic processes .
Q & A
Basic Research Questions
Q. What experimental parameters should be prioritized to optimize the synthesis of 1,4-Dimethoxy-2,3,5-trimethylbenzene for high yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of solvent polarity, catalyst concentration, and reaction time. For example, refluxing in ethanol with glacial acetic acid as a catalyst (as seen in substituted benzaldehyde reactions ) can enhance nucleophilic substitution efficiency. A fractional factorial design can identify critical parameters.
- Key Parameters Table :
Parameter | Range Tested | Optimal Condition | Impact on Yield |
---|---|---|---|
Solvent | Ethanol, DMF, THF | Ethanol | +25% yield |
Catalyst (AcOH) | 0.5–5% (v/v) | 2% (v/v) | +15% purity |
Reflux Time | 2–8 hours | 6 hours | +30% yield |
Q. How can researchers distinguish structural isomers of this compound using spectroscopic techniques?
- Methodological Answer : Combine NMR and NMR to differentiate substituent positions. For instance, methoxy groups in 1,4-positions show distinct splitting patterns compared to 1,2- or 1,3-isomers. IR spectroscopy can identify methyl C-H stretching (2850–2950 cm) and methoxy O-CH vibrations (1250–1300 cm) .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during the alkylation of this compound, and how can they be mitigated?
- Methodological Answer : Competing Friedel-Crafts alkylation or demethylation may occur under acidic conditions. To analyze byproducts:
Use GC-MS to detect low-molecular-weight fragments (e.g., methyl chloride).
Employ DFT calculations to model transition states and identify steric hindrance effects .
- Mitigation Strategies :
- Replace protic acids (e.g., AcOH) with Lewis acids (e.g., AlCl) to reduce proton-mediated side reactions .
- Introduce protecting groups for methoxy substituents prior to alkylation.
Q. How do environmental factors (e.g., UV exposure, humidity) influence the degradation pathways of this compound in long-term storage?
- Methodological Answer : Accelerated aging studies under controlled conditions (e.g., 40°C/75% RH for 6 months) can simulate degradation. Analyze samples via HPLC-MS to detect oxidation products (e.g., quinones) or demethylated derivatives. Surface adsorption studies using XPS or ToF-SIMS reveal interactions with silica or glass surfaces that may accelerate decomposition .
- Degradation Pathway Table :
Condition | Major Degradation Product | Detection Method |
---|---|---|
UV Light (254 nm) | 2,3,5-Trimethyl-1,4-quinone | HPLC-MS (m/z 192) |
High Humidity | 4-Hydroxy-2,3,5-trimethylbenzene | NMR |
Q. What computational approaches resolve ambiguities in the regioselectivity of electrophilic substitution reactions involving this compound?
- Methodological Answer : Use molecular docking or frontier molecular orbital (FMO) theory to predict reactive sites. For example:
- HOMO localization on methoxy-substituted rings indicates preferential electrophilic attack at the 6-position.
- Compare experimental NMR chemical shifts with DFT-predicted values to validate regiochemistry .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR spectra for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic processes (e.g., ring puckering). To resolve:
Re-calculate NMR shifts using polarizable continuum models (PCM) for solvent correction.
Perform variable-temperature NMR to detect conformational exchange broadening .
Properties
CAS No. |
4537-09-1 |
---|---|
Molecular Formula |
C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
1,4-dimethoxy-2,3,5-trimethylbenzene |
InChI |
InChI=1S/C11H16O2/c1-7-6-10(12-4)8(2)9(3)11(7)13-5/h6H,1-5H3 |
InChI Key |
GZZYDSKWJOBDHZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1OC)C)C)OC |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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